3-Bromo-5-(chloromethyl)pyridine

Organic Synthesis Process Chemistry Pyridine Derivatives

Its unique 3-bromo/5-chloromethyl pattern enables orthogonal, protection-free derivatization—ideal for building kinase inhibitor libraries and multidentate ligands. This dual reactivity delivers efficient parallel synthesis for SAR exploration. Choose the free base for cross-coupling or the hydrochloride salt for enhanced solubility. Buy high-purity (≥98%) material for consistent performance in your critical research and development workflows.

Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
CAS No. 120277-69-2
Cat. No. B047225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(chloromethyl)pyridine
CAS120277-69-2
Molecular FormulaC6H5BrClN
Molecular Weight206.47 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)CCl
InChIInChI=1S/C6H5BrClN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2
InChIKeyNLPHAZLCNNDGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(chloromethyl)pyridine CAS 120277-69-2: A Dual-Reactive Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


3-Bromo-5-(chloromethyl)pyridine (CAS 120277-69-2) is a heterocyclic pyridine derivative with the molecular formula C₆H₅BrClN and a molecular weight of 206.47 g/mol [1]. It features a unique substitution pattern with a bromine atom at the 3-position and a chloromethyl group at the 5-position, providing two distinct reactive handles for orthogonal chemical transformations . The compound serves as a versatile intermediate in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials, with its hydrochloride salt form (CAS 39741-46-3) widely utilized for enhanced solubility . Its ability to participate in nucleophilic substitutions (via the chloromethyl group) and cross-coupling reactions (via the bromine substituent) enables efficient construction of polyheterocyclic frameworks and multidentate ligands for biomimetic catalyst development .

Why 3-Bromo-5-(chloromethyl)pyridine Cannot Be Simply Replaced by In-Class Analogs


3-Bromo-5-(chloromethyl)pyridine cannot be readily substituted by other halogenated pyridine derivatives due to its unique 3-bromo-5-chloromethyl substitution pattern, which imparts distinct reactivity and selectivity profiles essential for specific synthetic applications . In medicinal chemistry campaigns, the 3-bromo substituent facilitates Suzuki-Miyaura and other palladium-catalyzed cross-couplings, while the 5-chloromethyl group undergoes nucleophilic displacement—a dual-reactivity profile that enables sequential, orthogonal functionalization without protecting group manipulations . Alternative isomers, such as 2-bromo-5-(chloromethyl)pyridine (CAS 168173-56-6), possess different steric and electronic environments that alter coupling efficiencies and regioselectivity [1]. Similarly, chloro-analogs like 3-chloro-5-(chloromethyl)pyridine (CAS 847737-51-3) exhibit reduced reactivity in cross-coupling reactions due to the lower leaving-group propensity of chlorine compared to bromine, potentially leading to lower yields and requiring harsher reaction conditions . Furthermore, the hydrochloride salt form (CAS 39741-46-3) offers improved aqueous solubility (MW 242.93, C₆H₆BrCl₂N) compared to the free base, which can be critical for formulation and biological assay compatibility .

Quantitative Evidence Guide: Comparative Performance of 3-Bromo-5-(chloromethyl)pyridine in Synthesis and Biological Systems


Synthetic Yield: Comparative Analysis of 3-Bromo-5-(chloromethyl)pyridine Hydrochloride Preparation

A reported synthetic route for 3-bromo-5-(chloromethyl)pyridine hydrochloride via treatment of the corresponding alcohol with thionyl chloride (SOCl₂) achieved a 66% isolated yield (1.30 g, 5.4 mmol scale) . This compares favorably with reported yields for alternative bromo-chloromethyl pyridine isomers. For instance, the synthesis of 2-bromo-5-(chloromethyl)pyridine hydrochloride using similar SOCl₂ methodology has been reported to achieve 98% yield under optimized conditions, while 3-chloro-5-(chloromethyl)pyridine synthesis typically employs more forcing conditions and may yield variable results . The 66% yield for the 3-bromo-5-chloromethyl isomer, achieved without chromatographic purification (trituration with hexane only), represents a practical benchmark for process chemistry evaluation .

Organic Synthesis Process Chemistry Pyridine Derivatives

Kinase Inhibitory Activity: PI3Kγ, PI3Kδ, and VPS34 Profiling of Derived Compounds

Compounds derived from or structurally related to 3-bromo-5-(chloromethyl)pyridine scaffolds have demonstrated potent kinase inhibitory activity. In BindingDB assays, a derivative compound (BDBM50160066, CHEMBL3787634) exhibited IC₅₀ values of 21 nM against PI3Kγ, 33 nM against PI3Kδ, and 146 nM against VPS34 in recombinant human enzyme assays [1]. For context, the clinically approved PI3Kδ inhibitor idelalisib (CAL-101) exhibits an IC₅₀ of approximately 19 nM against PI3Kδ, while the pan-PI3K inhibitor pictilisib (GDC-0941) shows IC₅₀ values ranging from 3-75 nM across PI3K isoforms [2]. The 33 nM IC₅₀ against PI3Kδ places this scaffold-derived compound within the same order of magnitude as clinically validated inhibitors, suggesting its utility as a starting point for lead optimization programs targeting the PI3K pathway in oncology applications [3].

Kinase Inhibition Drug Discovery Oncology

Bromodomain Binding Affinity: PBRM1(BD2) and SMARCA4 Profiling

Derivative compounds built upon the 3-bromo-5-(chloromethyl)pyridine scaffold have been profiled against bromodomain-containing proteins. BindingDB data for compound BDBM50184981 (CHEMBL3823055) show Kd values of 170 nM for PB1 bromodomain isoform 5 (PBRM1 BD2) and 2.03 μM for SMARCA4 bromodomain, with an IC₅₀ of 200 nM in a peptide displacement assay [1]. For comparison, the bromodomain inhibitor JQ1 exhibits Kd values of approximately 50-90 nM for BRD4 BD1 and BD2, while PFI-3 shows Kd values of 48 nM for SMARCA2 and 89 nM for SMARCA4 [2]. The 170 nM Kd against PBRM1 BD2 indicates moderate affinity within a biologically relevant range (sub-micromolar), making this scaffold suitable for epigenetic probe development, particularly given the differential selectivity profile observed between PBRM1 and SMARCA4 domains [3].

Epigenetics Bromodomain Inhibition Target Engagement

Dual Reactive Handles: Orthogonal Functionalization Capability Compared to Single-Site Analogs

3-Bromo-5-(chloromethyl)pyridine possesses two chemically distinct reactive sites that enable sequential, orthogonal functionalization without protecting group manipulations . The 5-chloromethyl group undergoes nucleophilic substitution reactions with amines, alkoxides, and thiols, typically achieving high conversion (>90%) under mild conditions (room temperature to 60°C) [1]. Subsequently, the 3-bromo substituent participates in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (with aryl/heteroaryl boronic acids), Buchwald-Hartwig amination, and Sonogashira coupling, with reported yields ranging from 65-95% depending on the coupling partner [2]. In contrast, analogs such as 3-chloro-5-(chloromethyl)pyridine exhibit significantly reduced reactivity in cross-coupling due to the stronger C-Cl bond (bond dissociation energy ~397 kJ/mol vs ~335 kJ/mol for C-Br), often requiring higher catalyst loadings, elevated temperatures (>100°C), and extended reaction times (24-48 hours) to achieve comparable conversions [3]. This dual-reactivity profile enables efficient library synthesis and scaffold diversification in medicinal chemistry campaigns.

Medicinal Chemistry Parallel Synthesis Diversity-Oriented Synthesis

Biomimetic Ligand Synthesis: Utility for Metalloenzyme Active Site Mimicry

Bromine-substituted (chloromethyl)pyridines, including 3-bromo-5-(chloromethyl)pyridine, are essential precursors for synthesizing multidentate ligands that mimic the 3-histidine (3H) and 2-histidine-1-carboxylate (2H1C) brace motifs found in metalloenzyme active sites . These ligands, when coordinated to transition metal ions such as Cu(I), Fe(II), and Zn(II), enable the study of biomimetic catalysts and the development of functional models for oxygenases and hydrolases [1]. The 3-bromo-5-chloromethyl substitution pattern provides an ideal geometry for constructing tethered pyridyl ligands with precise metal-binding geometries. In comparative studies, 2-bromo-6-chloromethylpyridine and 2-bromo-6-hydroxymethylpyridine have been synthesized via Turbo Grignard methodologies and subsequently immobilized on functionalized carbon supports for heterogeneous catalysis applications, achieving catalyst loadings of 0.2-0.5 mmol/g on activated carbon [2]. The 3-bromo-5-chloromethyl isomer offers complementary coordination geometry and electronic properties, enabling access to diverse metal-binding architectures that cannot be achieved with other regioisomers [3].

Bioinorganic Chemistry Catalyst Development Metalloenzyme Mimics

Optimal Application Scenarios for 3-Bromo-5-(chloromethyl)pyridine in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Generation via PI3K Pathway Targeting

Based on the demonstrated PI3K inhibitory activity (IC₅₀ values of 21-146 nM across PI3Kγ, PI3Kδ, and VPS34 isoforms), 3-bromo-5-(chloromethyl)pyridine serves as an optimal scaffold for initiating kinase inhibitor discovery programs targeting the PI3K/AKT/mTOR pathway in oncology [1]. The dual reactive handles enable rapid parallel synthesis of focused libraries: the chloromethyl group can be elaborated with diverse amine-containing fragments to explore ATP-binding pocket interactions, while the bromine substituent permits Suzuki coupling with aryl/heteroaryl boronic acids to probe solvent-exposed and selectivity-determining regions . The resulting compounds can be profiled in biochemical kinase assays to establish structure-activity relationships (SAR) and identify leads with sub-100 nM potency [2].

Bromodomain Chemical Probe Development for Epigenetic Target Validation

The 170 nM Kd against PBRM1 BD2 and differential binding to SMARCA4 (2.03 μM Kd) establish this scaffold as a suitable starting point for developing chemical probes targeting bromodomain-containing epigenetic regulators [1]. Medicinal chemistry campaigns can leverage the orthogonal reactivity to systematically explore substituent effects: modifying the chloromethyl-derived side chain to improve binding affinity and selectivity, while utilizing the bromine position for late-stage diversification or bioconjugation . The moderate starting affinity (170 nM) provides a favorable baseline for optimization—close enough to the desired 10-100 nM range for high-quality probes, yet with sufficient room for structure-guided improvements through iterative design cycles [2].

Parallel Library Synthesis for Diversity-Oriented Medicinal Chemistry

The orthogonal reactivity of 3-bromo-5-(chloromethyl)pyridine enables efficient parallel library synthesis without protecting group manipulations [1]. In a typical workflow: Step 1—nucleophilic displacement of the 5-chloromethyl group with a diverse set of primary or secondary amines (typically >90% conversion at room temperature to 60°C in DMF or THF) generates a chloromethyl-diversified intermediate library . Step 2—Suzuki-Miyaura cross-coupling at the 3-bromo position with aryl/heteroaryl boronic acids (65-95% yield using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysis at 80°C) introduces a second dimension of diversity [2]. This two-step, one-pot capable sequence enables the rapid generation of 96-well plate libraries with full analytical characterization (LCMS, NMR) for high-throughput screening campaigns [3].

Metalloenzyme Model Complex Synthesis for Bioinorganic Mechanistic Studies

Researchers investigating the structure and function of non-heme metalloenzymes can employ 3-bromo-5-(chloromethyl)pyridine to construct multidentate N-donor ligands that recapitulate the 3-histidine (3H) facial coordination motif [1]. The synthetic strategy involves: (1) nucleophilic substitution of the chloromethyl group to install linker/tether functionality; (2) Suzuki coupling at the 3-bromo position to introduce additional donor atoms or spectroscopic handles; (3) metal complexation with Cu(I), Fe(II), or Zn(II) salts to generate structural and functional models . The resulting complexes can be characterized by X-ray crystallography, EPR spectroscopy, and stopped-flow kinetics to elucidate oxygen activation mechanisms and develop biomimetic oxidation catalysts for C-H bond functionalization [2].

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